Potency: JNJ-1013 Achieves Nanomolar IRAK1 Degradation (DC50) Superior to the Anti-Proliferative Potency of a Covalent Inhibitor
JNJ-1013 demonstrates potent degradation of IRAK1 with a DC50 of 3 nM in HBL-1 cells, achieving a maximal degradation (Dmax) of 96% at 10 µM [1]. In contrast, the covalent IRAK1 inhibitor JH-X-119-01 exhibits anti-proliferative effects only at micromolar concentrations (EC50 ranging from 0.59 to 9.72 µM across WM and DLBCL cell lines) . The ~200- to 3,000-fold lower concentration required for JNJ-1013 to elicit a pharmacodynamic response (degradation vs. growth inhibition) underscores the functional advantage of eliminating IRAK1 protein over merely inhibiting its kinase activity.
| Evidence Dimension | Potency (DC50 vs. EC50) |
|---|---|
| Target Compound Data | DC50 = 3 nM (IRAK1 degradation in HBL-1 cells) |
| Comparator Or Baseline | JH-X-119-01: EC50 = 0.59 - 9.72 µM (cell killing in WM, DLBCL, lymphoma cells) |
| Quantified Difference | JNJ-1013 degradation occurs at concentrations ~200-3,000-fold lower than inhibitor-mediated cell killing |
| Conditions | HBL-1 cells (JNJ-1013); panel of WM, DLBCL, lymphoma cells (JH-X-119-01) |
Why This Matters
This data demonstrates that JNJ-1013 is a far more potent tool for studying IRAK1 function, as its primary pharmacodynamic effect is achieved at significantly lower concentrations, reducing the risk of off-target effects associated with higher dosing.
- [1] Fu L, et al. Discovery of Highly Potent and Selective IRAK1 Degraders to Probe Scaffolding Functions of IRAK1 in ABC DLBCL. J Med Chem. 2021; 64(15):10862-10883. View Source
